REACTION_CXSMILES
|
[C:1]1([CH:7]([CH3:10])[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O:15][C:16](=[O:19])[CH2:17]Br)(C)(C)C.[OH-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[C:1]1([CH:7]([CH3:10])[CH2:8][O:9][CH2:17][C:16]([OH:19])=[O:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CO)C
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CBr)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(COCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |